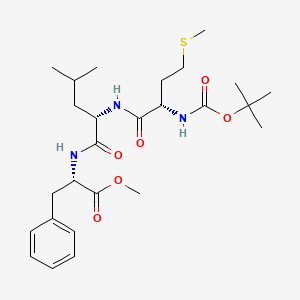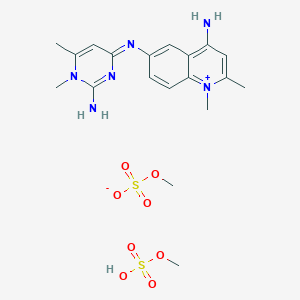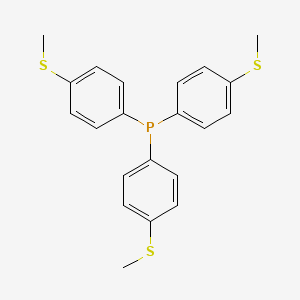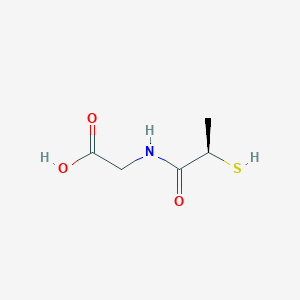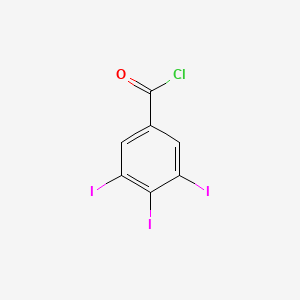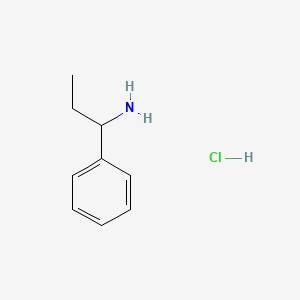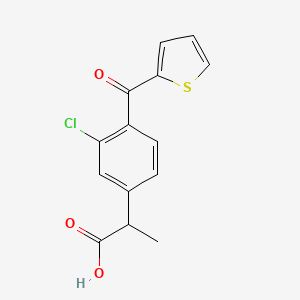
Cliprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cliprofen is a nonsteroidal anti-inflammatory drug (NSAID) with the molecular formula C14H11ClO3S and a molecular weight of 294.75. It is known for its anti-inflammatory properties and is used to alleviate pain and inflammation in various medical conditions .
Preparation Methods
Cliprofen can be synthesized through several synthetic routes. One common method involves the reaction of 3-chloro-α-methylbenzeneacetic acid with 2-thienylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Cliprofen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of its corresponding alcohols. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo substitution reactions, particularly at the chlorine atom.
Scientific Research Applications
Cliprofen has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in the study of NSAIDs and their chemical properties.
Biology: It is used in biological studies to understand the mechanisms of inflammation and pain.
Medicine: this compound is used in clinical research to develop new anti-inflammatory drugs and to study the pharmacokinetics and pharmacodynamics of NSAIDs.
Mechanism of Action
Cliprofen exerts its effects by inhibiting the activity of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Cliprofen is similar to other NSAIDs such as ibuprofen, naproxen, and carprofen. it has unique properties that distinguish it from these compounds:
Ibuprofen: Both this compound and ibuprofen inhibit cyclooxygenase enzymes, but this compound has a different chemical structure and may have different pharmacokinetic properties.
Naproxen: Like this compound, naproxen is an NSAID, but it has a longer half-life and different side effect profile.
Carprofen: Carprofen is another NSAID with similar anti-inflammatory properties, but it is primarily used in veterinary medicine.
Similar Compounds
Properties
CAS No. |
51022-75-4 |
|---|---|
Molecular Formula |
C14H11ClO3S |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
2-[3-chloro-4-(thiophene-2-carbonyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H11ClO3S/c1-8(14(17)18)9-4-5-10(11(15)7-9)13(16)12-3-2-6-19-12/h2-8H,1H3,(H,17,18) |
InChI Key |
NLGUJWNOGYWZBI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C(=O)C2=CC=CS2)Cl)C(=O)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(=O)C2=CC=CS2)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


